3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

Description

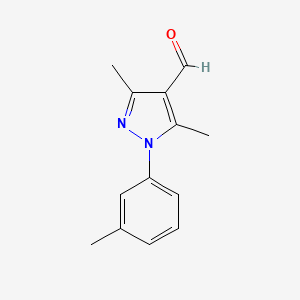

3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 400876-66-6) is a pyrazole-based compound with the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol. Its structure features a pyrazole core substituted with methyl groups at positions 3 and 5, a 3-methylphenyl group at position 1, and a formyl group at position 4 (Figure 1). This compound is sensitive to irritants and is typically stored at room temperature . Pyrazole derivatives are of significant interest due to their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .

Properties

IUPAC Name |

3,5-dimethyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-5-4-6-12(7-9)15-11(3)13(8-16)10(2)14-15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZJSXHDYKPNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(C(=N2)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640926 | |

| Record name | 3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400876-66-6 | |

| Record name | 3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methylphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-methanol.

Substitution: Halogenated derivatives of the pyrazole ring.

Scientific Research Applications

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential antileishmanial and antimalarial activities.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the survival of the Leishmania parasite . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its function and leading to the death of the parasite .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Pyrazole Core

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: Not provided; see ): Key Difference: Replaces the 3-methylphenyl group with a simple phenyl ring. Crystallographic studies confirm planar pyrazole cores in both compounds, but the 3-methylphenyl group introduces slight torsional strain .

3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde ():

- Key Difference : Fluorine atoms at the 3- and 5-positions of the phenyl ring.

- Impact : Fluorine’s electron-withdrawing nature increases the electrophilicity of the formyl group, favoring nucleophilic additions. This compound demonstrated moderate antitumor activity in preliminary assays .

1-Phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde ():

- Key Difference : A furan moiety replaces the 3-methylphenyl group.

- Impact : The oxygen atom in furan enhances solubility in polar solvents, improving bioavailability. This derivative exhibited strong antifungal activity against Candida albicans due to increased electron density at the imine group in its Schiff base derivatives .

Functional Group Modifications

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (): Key Difference: A nitro group (-NO₂) replaces the 3-methyl substituent on the phenyl ring. Impact: The nitro group significantly alters electronic properties, enabling participation in redox reactions. This compound served as a precursor for synthesizing 1,3,4-thiadiazole derivatives with potent antimicrobial activity (Table 1) .

1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (): Key Difference: A fluoroethyl chain replaces the 3-methylphenyl group. Impact: Increased molecular flexibility and lipophilicity may enhance membrane permeability.

Physical and Chemical Properties

Biological Activity

3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS Number: 400876-66-6) is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is C₁₃H₁₄N₂O. The compound features a pyrazole ring substituted with two methyl groups and a 3-methylphenyl group, along with an aldehyde functional group. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O |

| Molecular Weight | 214.26 g/mol |

| CAS Number | 400876-66-6 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. In particular, compounds containing the pyrazole moiety have shown effectiveness against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values ranging from 2.43 to 14.65 μM .

Mechanism of Action:

- Microtubule Destabilization: Some derivatives have been identified as microtubule-destabilizing agents, which is crucial for disrupting cancer cell division.

- Apoptosis Induction: Compounds have shown the ability to enhance caspase-3 activity, indicating their role in promoting apoptosis in cancer cells .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For example, certain compounds displayed significant inhibition percentages comparable to established anti-inflammatory drugs like diclofenac .

Key Findings:

- Selectivity: Some derivatives exhibited a high selectivity index for COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects.

- In Vivo Efficacy: In animal models, these compounds demonstrated significant reductions in inflammation without severe toxicity .

Antimicrobial Activity

The biological activities of pyrazoles extend to antimicrobial effects as well. Various studies have reported that certain pyrazole derivatives possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Activity

A study focused on synthesizing and evaluating a series of pyrazole derivatives found that specific modifications to the pyrazole structure significantly enhanced anticancer activity against multiple cell lines. The most promising candidates were selected based on their IC50 values and mechanisms of action involving apoptosis induction and microtubule destabilization .

Case Study 2: Anti-inflammatory Effects

In another investigation, a range of substituted pyrazoles was screened for COX inhibition. Among them, one compound showed an IC50 value of 5.40 μM against COX-1 and 0.01 μM against COX-2, indicating potent anti-inflammatory activity with minimal side effects observed in histopathological evaluations of treated animals .

Q & A

Basic Questions

Q. How can researchers verify the identity and purity of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR/IR Spectroscopy : Confirm structural integrity by matching peaks to expected functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹ in IR; pyrazole ring protons in ¹H NMR) .

- HPLC/GC-MS : Assess purity (>95% by GC-MS, as in related pyrazole derivatives) and detect impurities using retention time alignment .

- Elemental Analysis : Verify molecular formula consistency (C₁₃H₁₄N₂O) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation (H315, H319) and respiratory risks (H335) .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How can researchers determine physicochemical properties like solubility and stability?

- Methodological Answer :

- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (hexane) via gravimetric analysis .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition points (e.g., related compounds show stability up to 150°C) .

Advanced Research Questions

Q. What strategies optimize the synthesis of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde?

- Methodological Answer :

- Precursor Selection : Start with 3-methylphenylhydrazine and β-keto aldehyde derivatives, adapting Vilsmeier-Haack formylation for aldehyde introduction .

- Reaction Monitoring : Use TLC (silica gel, hexane:ethyl acetate) to track intermediate formation .

- Yield Improvement : Optimize temperature (80–100°C) and catalyst (e.g., POCl₃ for formylation) .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (100 K, Mo Kα radiation) to achieve high-resolution data (R-factor <0.08) .

- Refinement : Apply SHELXL for structure solution, validating bond lengths (e.g., C–C: 1.48–1.52 Å) and angles via Coot/ORTEP-III .

- Validation : Check for ADPs (anisotropic displacement parameters) and hydrogen bonding networks .

Q. How to design experiments evaluating biological activity (e.g., antimicrobial) of this compound?

- Methodological Answer :

- In Vitro Assays : Test against Gram-positive/negative bacteria (MIC via broth microdilution) and fungal strains (C. albicans) .

- Controls : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .

- Structure-Activity Analysis : Compare with analogs (e.g., 3,5-dimethyl-1-phenyl derivatives) to identify substituent effects .

Q. How to address contradictions in crystallographic or spectroscopic data during structural analysis?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate XRD data with DFT-calculated geometries (e.g., Gaussian 09) and solid-state NMR .

- Twinned Data : Use SHELXD for deconvoluting overlapping reflections in cases of crystal twinning .

Q. What methods synthesize heterocyclic derivatives from this carbaldehyde?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.